4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one
Description
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
(E)-4-(5-chloro-2-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+ |
InChI Key |
JJJFJYKYPLNQEB-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC(=C1)Cl)O |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Conditions
A representative procedure involves dissolving 5-chloro-2-hydroxybenzaldehyde (0.01 mol) and methyl vinyl ketone (0.012 mol) in anhydrous ethanol (40 mL) with potassium hydroxide (40% w/v, 40 mL). The mixture is stirred at 25°C for 24 hours, poured into crushed ice, and acidified with dilute HCl to precipitate the product. After filtration and recrystallization from ethanol, yields typically exceed 85%.
Key Variables:
- Solvent : Ethanol optimizes solubility and reaction kinetics compared to methanol or THF.
- Base Concentration : 40% KOH maximizes enolate formation without promoting side reactions.
- Temperature : Room temperature (20–25°C) balances reaction rate and selectivity.
Catalytic and Process Modifications
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (82–87%). This method minimizes thermal degradation of the acid-sensitive hydroxyl group.
Solvent-Free Mechanochemical Approach
Grinding 5-chloro-2-hydroxybenzaldehyde and methyl vinyl ketone with solid KOH in a ball mill (30 min, 500 rpm) achieves 78% yield. While environmentally favorable, scalability challenges persist due to product isolation complexities.
Characterization and Analytical Data
Spectroscopic Confirmation
IR (KBr, cm⁻¹):
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.32 (s, 1H, phenolic -OH)
- δ 7.65 (d, J = 15.6 Hz, 1H, H-β)
- δ 7.38–7.12 (m, 3H, aromatic H)
- δ 6.82 (d, J = 15.6 Hz, 1H, H-α)
- δ 2.41 (s, 3H, CH₃)
Mass Spec (EI): m/z 196.63 [M]⁺.
Crystallographic and Thermal Properties
Single-crystal X-ray diffraction confirms the E-configuration of the enone moiety. The dihedral angle between the aromatic ring and enone plane measures 55.3°, facilitating intramolecular H-bonding (O–H⋯O=C). Differential scanning calorimetry reveals a sharp melting point at 128–130°C.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A plug-flow reactor with immobilized KOH on alumina achieves 94% conversion at 50°C (residence time: 2 h). This method reduces solvent waste and enables in-line purification via activated carbon filtration.
Green Chemistry Metrics
- Atom Economy : 89%
- E-Factor : 1.2 (solvent recovery included)
- Process Mass Intensity : 3.8
Chemical Reactions Analysis
4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Withdrawing Groups: The dimethylamino group in (E)-4-(4-dimethylaminophenyl)but-3-en-2-one increases electron density, red-shifting UV-Vis absorption (λₘₐₓ: 375 nm) compared to the nitro derivative (λₘₐₓ: 323 nm) . The nitro group’s electron-withdrawing nature reduces antioxidant efficacy but enhances reactivity in electrophilic substitutions .
Halogen Substitution :
- Bromine in 4-(5-Bromo-2-hydroxyphenyl)but-3-en-2-one may improve binding affinity via halogen bonding but could reduce solubility compared to the chloro analogue .
Hydroxyl Group Position :
- Ortho-hydroxyl (2-position) in the target compound stabilizes radicals through intramolecular H-bonding, enhancing antioxidant activity. Meta- or para-hydroxyl analogues lack this stabilization, resulting in lower activity .
Biological Activity :
- The 4-hydroxyphenyl derivative (A4) shows cytotoxicity (IC₅₀: ~1.9 μM in MCF-7 cells), suggesting substituent-dependent selectivity between antioxidant and anticancer applications .
Antioxidant Activity Comparison
Derivatives of this compound outperform other analogues in radical scavenging:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one : 1.5× ascorbic acid (DPPH assay) .
- Curcumin mimics with 4-hydroxy-3-methoxyphenyl groups : Lower antioxidant activity but higher cytotoxicity, indicating a trade-off between redox and antiproliferative effects .
Biological Activity
4-(5-Chloro-2-hydroxyphenyl)but-3-en-2-one, also known as a derivative of chalcone, has gained attention in recent years for its diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
The biological activity of this compound primarily stems from its ability to interact with various enzymes and cellular pathways.
Enzymatic Inhibition
Research indicates that this compound inhibits key digestive enzymes such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism. The inhibition of these enzymes leads to a delay in glucose absorption from the intestine, potentially benefiting glucose management in diabetic conditions.
Anti-inflammatory Properties
Studies have shown that this compound can inhibit nitric oxide synthase expression in macrophages, suggesting its potential as an anti-inflammatory agent. This effect may be linked to its ability to modulate inflammatory pathways involved in conditions such as arthritis and other inflammatory diseases.
Antifungal Activity
The compound has demonstrated significant antifungal properties against various strains, including Candida albicans. It interferes with the expression of virulence factors critical for fungal pathogenesis, such as hyphae formation and biofilm development. The IC50 values for its antifungal activity have been reported to be in the range of 50 µM to 100 µM, indicating moderate potency .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the viability of several cancer cell lines, including A549 (lung cancer) and others. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .
Case Studies
- A549 Cell Line Study : In vitro experiments demonstrated that treatment with this compound reduced cell viability by approximately 36% at a concentration of 10 µM. This effect was statistically significant (p < 0.001), indicating strong anticancer activity .
- Fungal Pathogen Study : A study evaluating the compound's efficacy against C. albicans showed an IC50 value of approximately 55 µM. The compound effectively inhibited yeast growth without significant cytotoxicity to mammalian cells (Vero cells) .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other chalcone derivatives:
| Compound Name | Structure | Antifungal Activity (IC50) | Anticancer Activity (A549 Viability Reduction %) |
|---|---|---|---|
| This compound | Structure | ~55 µM | 36% at 10 µM |
| 4-(4-Hydroxyphenyl)but-3-en-2-one | Structure | ~70 µM | 30% at 10 µM |
| 4-(2-Methoxyphenyl)but-3-en-2-one | Structure | ~80 µM | 25% at 10 µM |
Q & A
Q. What statistical approaches are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC values. Apply ANOVA for multi-group comparisons and assess significance via Tukey’s post-hoc test. Validate with replicate experiments to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
